(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile
Description
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system involving a benzene ring substituted with benzyloxy and methoxy groups, and a fluorophenyl group
Properties
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2/c1-26-23-14-18(13-19(15-25)20-9-5-6-10-21(20)24)11-12-22(23)27-16-17-7-3-2-4-8-17/h2-14H,16H2,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXRYHQLJDSFU-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC=C2F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC=C2F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(benzyloxy)-3-methoxybenzaldehyde and 2-fluorobenzyl cyanide.
Condensation Reaction: The key step involves a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-fluorobenzyl cyanide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction forms the desired this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and aromatic rings allows for specific binding interactions with target proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)prop-2-enenitrile: Has the fluorine atom in a different position, potentially altering its chemical behavior.
Uniqueness
The presence of the fluorine atom in (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)prop-2-enenitrile imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
